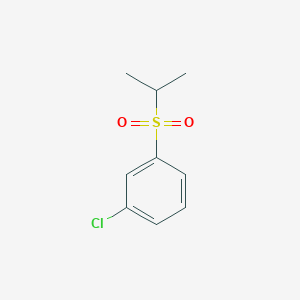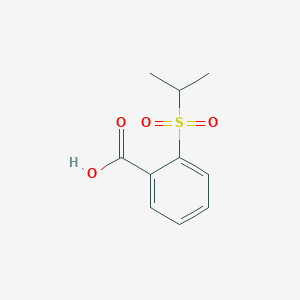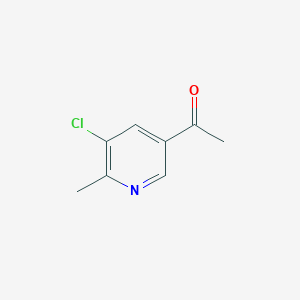
6,8-ジブロモ-1,2,3,4-テトラヒドロキノリン
概要
説明
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound that forms the backbone of many pharmacologically active molecules. The presence of bromine atoms at the 6 and 8 positions of the quinoline ring enhances its reactivity and potential for further functionalization . This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules .
科学的研究の応用
6,8-Dibromo-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor for the development of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Quinoline derivatives, which include 6,8-dibromo-1,2,3,4-tetrahydroquinoline, are known for their wide range of biological activities and chemotherapeutic activities .
Mode of Action
The mode of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline involves electrophilic bromination and radical dehydrogenation sequences . This compound is synthesized from tetrahydroquinolines using NBS as the electrophile and oxidant . The cascade transformation proceeds with good functional group tolerance under metal-free conditions .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell cycle arrest, apoptosis, disruption of cell migration, inhibition of angiogenesis .
Pharmacokinetics
The compound’s molecular weight is 290982460737228 , which could influence its pharmacokinetic properties.
生化学分析
Biochemical Properties
6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly in the context of its antiproliferative activity. This compound has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to cause DNA fragmentation in certain cancer cell lines, indicating its potential to induce apoptosis . It does not inhibit the Topoisomerase I enzyme, which is often targeted by other anticancer agents . The interactions of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with these biomolecules highlight its potential as a selective anticancer agent.
Cellular Effects
The effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells . It induces apoptosis in these cells, leading to cell death. Additionally, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline influences cell signaling pathways and gene expression, contributing to its anticancer effects . The impact on cellular metabolism and the disruption of cell cycle progression further underscore its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline exerts its effects through several mechanisms. One of the primary actions is the induction of apoptosis via DNA fragmentation . This compound interacts with specific biomolecules, leading to the activation of apoptotic pathways. Although it does not inhibit Topoisomerase I, it still effectively induces cell death in cancer cells . The binding interactions and enzyme modulation by 6,8-Dibromo-1,2,3,4-tetrahydroquinoline are crucial for its antiproliferative activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline over time have been studied in laboratory settings. This compound has shown consistent antiproliferative effects in in vitro studies, with its activity remaining stable over extended periods . Long-term exposure to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline has been associated with sustained antiproliferative effects and apoptosis induction in cancer cell lines . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
In animal models, the effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline vary with different dosages. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that influence its activity and efficacy . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential. The interactions with metabolic enzymes also affect the levels of metabolites, contributing to the overall biochemical effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline .
Transport and Distribution
The transport and distribution of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is vital for optimizing the delivery and efficacy of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline in therapeutic applications.
Subcellular Localization
The subcellular localization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a critical role in its activity and function. This compound is directed to specific cellular compartments, where it exerts its effects . Targeting signals and post-translational modifications influence the localization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, directing it to organelles such as the nucleus and mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the direct bromination using molecular bromine (Br2) in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods
In an industrial setting, the production of 6,8-dibromo-1,2,3,4-tetrahydroquinoline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process .
化学反応の分析
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the brominated compound can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.
Common Reagents and Conditions
Bromination: Molecular bromine (Br2) in acetic acid.
Substitution: Sodium methoxide (NaOMe) and copper(I) iodide (CuI).
Oxidation: Various oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Major Products
Methoxy Derivatives: Formed through nucleophilic substitution reactions.
Quinoline N-Oxides: Formed through oxidation reactions.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.
3,6,8-Tribromoquinoline: A tri-brominated derivative with enhanced reactivity due to the presence of three bromine atoms.
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromination pattern, which allows for selective functionalization and the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules with potential biological activities .
特性
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRBNSPFBIZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 6,8-dibromo-1,2,3,4-tetrahydroquinoline be chemically modified, and what are the implications for its activity?
A: This compound serves as a versatile building block for synthesizing various substituted quinoline derivatives. Researchers, such as those in [], have successfully utilized Suzuki-Miyaura coupling reactions to introduce aryl substituents at the 6- and 8- positions of the molecule. These modifications allow for exploring the structure-activity relationship (SAR) and optimizing the compound's properties for desired applications. By introducing different substituents, researchers can investigate how these changes impact the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity.
Q2: What are the decision-making processes involved in identifying promising anticancer agents based on experimental data, and how does 6,8-dibromo-1,2,3,4-tetrahydroquinoline fit into this context?
A: Identifying promising anticancer agents often involves evaluating multiple criteria, including antiproliferation activity and cytotoxicity. Rahimizadeh et al. [] utilized a multi-criteria decision-making methodology (MCDM) alongside experimental data to rank the efficacy of several quinoline derivatives. Their research identified 6,8-dibromo-1,2,3,4-tetrahydroquinoline as one of the most promising agents against the tested cancer cell lines. This highlights the importance of combining experimental results with robust analytical tools like MCDM to systematically identify and prioritize lead compounds in drug discovery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


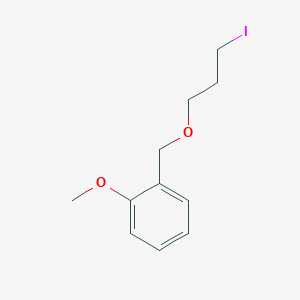
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)
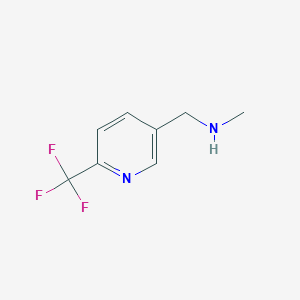
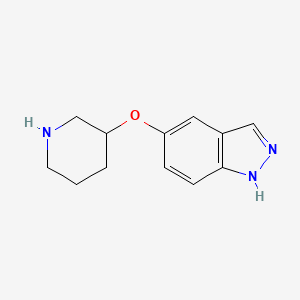
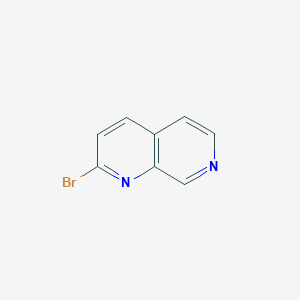

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
